molecular formula C12H19N B2519963 (2R)-5-(4-Methylphenyl)pentan-2-amine CAS No. 2248183-69-7

(2R)-5-(4-Methylphenyl)pentan-2-amine

Cat. No.: B2519963
CAS No.: 2248183-69-7
M. Wt: 177.291
InChI Key: BGOWMQBTGYJORO-LLVKDONJSA-N
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Description

(2R)-5-(4-Methylphenyl)pentan-2-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine family, characterized by the presence of an amino group attached to a carbon chain. The compound’s structure includes a pentane backbone with a methylphenyl group attached to the second carbon, and an amine group attached to the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-(4-Methylphenyl)pentan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 4-methylbenzaldehyde.

    Grignard Reaction: The 4-methylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Reduction: The alcohol is then reduced to the corresponding alkane using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Different amine derivatives.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

(2R)-5-(4-Methylphenyl)pentan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R)-5-(4-Methylphenyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(4-Methylphenyl)pentan-2-amine: Similar structure but with the amine group attached to the third carbon.

    2-(Methylamino)pentane: A simpler structure with a methylamino group attached to the second carbon.

Uniqueness

(2R)-5-(4-Methylphenyl)pentan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-5-(4-methylphenyl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11H,3-5,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOWMQBTGYJORO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCC[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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